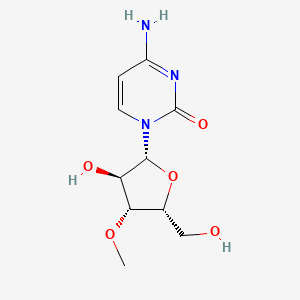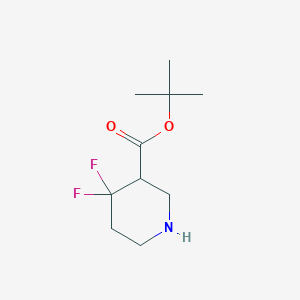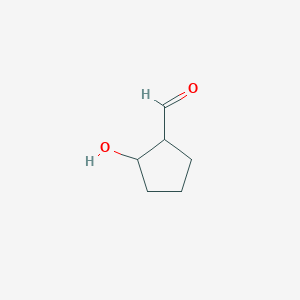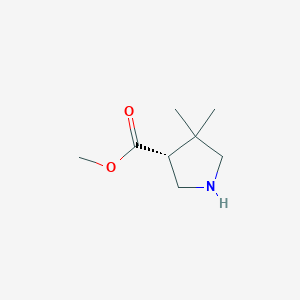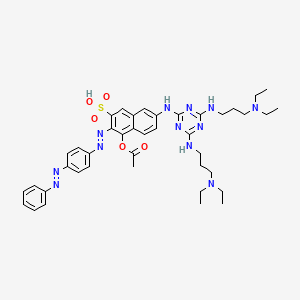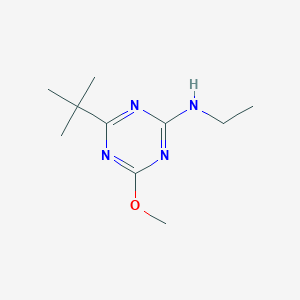
Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) typically involves the reaction of ruthenium trichloride with ammonia in the presence of oxygen. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction mixture is then purified to obtain the final product .
Industrial Production Methods
Industrial production of Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state ruthenium complexes, while reduction reactions may yield lower oxidation state complexes .
Scientific Research Applications
Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: Employed in biological studies to stain and visualize cellular structures.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer properties.
Industry: Utilized in the production of advanced materials and in various industrial processes
Mechanism of Action
The mechanism of action of Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ruthenium(3+), hexachloride: Another ruthenium complex with different oxidation state and properties.
Ruthenium(4+), tetrachloride: A ruthenium complex with a different ligand environment and oxidation state.
Uniqueness
Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) is unique due to its specific ligand environment and oxidation state, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
ClH30N14O3Ru3-9 |
|---|---|
Molecular Weight |
613.0 g/mol |
IUPAC Name |
azanide;oxygen(2-);ruthenium;ruthenium(5+);chloride;hydrate |
InChI |
InChI=1S/ClH.14H2N.H2O.2O.3Ru/h1H;15*1H2;;;;;/q;14*-1;;2*-2;;2*+5/p-1 |
InChI Key |
JDWVUETXZLOWAZ-UHFFFAOYSA-M |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].O.[O-2].[O-2].[Cl-].[Ru].[Ru+5].[Ru+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)

![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)
